molecular formula C₁₈H₂₀D₄O₅ B1141415 α-Zearalenol-d4 (Major) CAS No. 1778734-73-8

α-Zearalenol-d4 (Major)

Cat. No.: B1141415
CAS No.: 1778734-73-8
M. Wt: 324.4
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Description

α-Zearalenol-d4 (Major) is a high-purity, deuterium-labeled stable isotope of the key zearalenone metabolite, specifically designed for use as an internal standard in advanced analytical chemistry and toxicology research . This compound (CAS Number 177873-73-8) is essential for the precise quantification of mycotoxins and their metabolites in complex biological and food matrices, leveraging Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methodologies to achieve high accuracy and compensate for matrix effects and analyte loss during sample preparation . As a deuterated analog of α-Zearalenol, a major reduced metabolite of the mycoestrogen zearalenone (ZEN) produced by Fusarium fungi, this compound is invaluable in studying the toxicokinetics of these contaminants . Zearalenone and its metabolites, including α-Zearalenol, are prevalent in cereals and grains, posing a significant risk as endocrine disruptors due to their potent estrogenic activity, with α-Zearalenol demonstrating a three to four times greater estrogenic potency than its parent compound, zearalenone . Researchers employ α-Zearalenol-d4 (Major) to investigate the carry-over, tissue distribution, and metabolism of these mycotoxins in vivo, critical for food safety and toxicological risk assessments . The product is presented as an off-white solid with a molecular weight of 324.4 g/mol and a molecular formula of C18H20D4O5 . To maintain stability and purity, it should be stored refrigerated (2-8°C) under an inert atmosphere . This product is intended For Research Use Only and is not approved for human, therapeutic, or veterinary diagnostic applications.

Properties

CAS No.

1778734-73-8

Molecular Formula

C₁₈H₂₀D₄O₅

Molecular Weight

324.4

Synonyms

(3S,7R,11E)-3,4,5,6,7,8,9,10-Octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one-d4;  (-)-α-Zearalenol-d4;  Zearalenol-d4;  trans-Zearalenol-d4;  _x000B_

Origin of Product

United States

Research into the Synthesis and Isotopic Labeling Methodologies of α Zearalenol D4

Strategies for Deuterium (B1214612) Incorporation into α-Zearalenol Structures

The synthesis of α-Zearalenol-d4 involves the introduction of deuterium atoms at specific, stable positions within the molecule. A common strategy for deuterium incorporation is through catalytic hydrogenation of a suitable precursor using deuterium gas (D2). This method is often employed for the reduction of a double bond or a keto group in the zearalenone (B1683625) backbone, leading to the formation of the deuterated α-zearalenol.

Another approach involves H-D exchange reactions, where hydrogen atoms on the molecule are replaced with deuterium from a deuterium source like heavy water (D2O). nih.govlibretexts.org This can be facilitated by catalysts under specific reaction conditions to ensure regioselectivity and high isotopic enrichment. nih.gov The choice of synthetic route depends on factors such as the desired labeling pattern, yield, and the availability of starting materials.

Development of Catalytic Hydrogenation Protocols for Labeled Mycotoxin Analogs

Catalytic hydrogenation is a cornerstone in the synthesis of isotopically labeled mycotoxin analogs, including α-Zearalenol-d4. Research in this area focuses on the development of efficient and selective catalysts and optimizing reaction conditions. Noble metal catalysts, such as palladium (Pd) and platinum (Pt), are frequently utilized for their high activity in hydrogenation reactions. nih.govmdpi.com For instance, a bimetallic Ni-Pt catalyst has been shown to be effective in the catalytic hydrogenation and rearrangement of related compounds. nih.gov

The development of these protocols aims to achieve high yields of the desired deuterated product with minimal side reactions. Key parameters that are optimized include the choice of catalyst, solvent system, temperature, and pressure of deuterium gas. The goal is to ensure the specific and stable incorporation of deuterium atoms into the target molecule. mdpi.com

Green Chemistry Approaches in Deuterated Compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly or "green" methods for chemical synthesis. researchgate.netscielo.org.mx In the context of deuterated compound synthesis, this translates to using less hazardous reagents, reducing waste, and improving energy efficiency.

One green approach involves the use of water (D2O) as a deuterium source, which is more environmentally benign compared to many organic solvents. nih.govresearchgate.net Additionally, research is exploring the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste. nih.gov The application of techniques like ultrasonic or microwave irradiation can also contribute to greener synthesis by accelerating reaction times and reducing energy consumption. researchgate.net These approaches aim to make the production of labeled standards like α-Zearalenol-d4 more sustainable. digitellinc.com

Isotopic Purity and Enrichment Assessment in Labeled Standards

The quality of an isotopically labeled standard is paramount for its use in quantitative analysis. Isotopic purity refers to the percentage of the labeled compound that contains the desired number of deuterium atoms, while isotopic enrichment indicates the percentage of a specific atomic position that is substituted with deuterium.

These parameters are rigorously assessed using high-resolution analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry can distinguish between the deuterated and non-deuterated forms of the molecule based on their mass-to-charge ratio, allowing for the determination of isotopic purity. nih.gov NMR spectroscopy provides detailed structural information, confirming the specific locations of the deuterium atoms within the molecule and assessing the level of enrichment at each site.

Analytical TechniqueParameter Assessed
Mass Spectrometry (MS) Isotopic Purity
Nuclear Magnetic Resonance (NMR) Isotopic Enrichment, Location of Deuterium

Stability Research of α-Zearalenol-d4 under Various Storage Conditions

Ensuring the stability of α-Zearalenol-d4 as a reference standard is critical for the accuracy and reliability of analytical measurements over time. Research in this area investigates the compound's stability under different storage conditions, such as temperature and light exposure, and assesses the potential for deuterium-hydrogen exchange. openrepository.comnih.gov

Evaluation of Deuterium Exchange Kinetics

Deuterium exchange refers to the process where deuterium atoms on the labeled compound are replaced by hydrogen atoms from the surrounding environment, a phenomenon also known as back-exchange. libretexts.orgnih.gov The rate of this exchange, or its kinetics, is a key factor in determining the long-term stability of the standard.

Studies on deuterium exchange kinetics for compounds like α-Zearalenol-d4 are often conducted in various solvents and at different pH levels to mimic the conditions encountered during sample preparation and analysis. libretexts.orglivecomsjournal.org The goal is to identify conditions under which the deuterium label remains stable. For instance, one study noted that no deuterium-hydrogen exchange was observed for a deuterated zearalenol (B1233230) solution in methanol (B129727) over several months when stored at -20°C. ethz.ch Understanding these kinetics helps in establishing appropriate storage and handling protocols to maintain the isotopic integrity of the standard. nih.govrsc.org

Photodegradation Studies of α-Zearalenol-d4 Standard Solutions

Exposure to light can potentially lead to the degradation of chemical compounds, including α-Zearalenol-d4. Photodegradation studies are conducted to assess the stability of the standard solution when exposed to different light sources, such as UV and visible light. These studies typically involve monitoring the concentration of the compound over time using techniques like high-performance liquid chromatography (HPLC).

The results of these studies help in determining the appropriate storage conditions to protect the standard from light-induced degradation. For example, storing standard solutions in amber vials or in the dark is a common practice to minimize photodegradation. uva.nl

Advanced Analytical Methodologies Employing α Zearalenol D4 As a Stable Isotope Internal Standard

Fundamental Principles of Isotope Dilution Mass Spectrometry in Mycotoxin Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy in quantification. nih.gov The core principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte, such as α-Zearalenol-d4, to the sample at the beginning of the analytical process. ekb.eg This labeled compound, often referred to as a stable isotope-labeled internal standard (SIL-IS), is chemically identical to the native analyte but has a different mass due to the isotopic enrichment. ekb.egnih.gov

The key advantages of using a SIL-IS like α-Zearalenol-d4 are:

Compensation for Matrix Effects: Complex matrices in food and feed samples can suppress or enhance the analyte signal during mass spectrometric analysis, leading to inaccurate quantification. eurofins.com Since the SIL-IS and the native analyte co-elute and experience the same matrix effects, the ratio of their signals remains constant, allowing for accurate correction. nih.gov

Correction for Sample Loss: Losses of the analyte during the various stages of sample preparation, such as extraction and cleanup, are a common source of error. The SIL-IS is subject to the same losses as the native analyte. By measuring the final ratio of the native analyte to the SIL-IS, the initial concentration of the analyte can be accurately determined, irrespective of the recovery rate. nih.gov

The quantification in IDMS is based on measuring the peak area ratio of the native analyte to its labeled internal standard. ekb.eg This ratio is then used to calculate the concentration of the native analyte in the sample using a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the SIL-IS. nih.gov The use of uniformly ¹³C-labeled internal standards is often preferred as they are less likely to undergo isotopic exchange compared to deuterium-labeled standards. nih.gov

Sample Preparation Optimization for Diverse Complex Matrices

Effective sample preparation is a critical step in mycotoxin analysis to isolate the target analytes from the complex sample matrix and minimize interferences. mdpi.comr-biopharm.com The choice of the sample preparation method depends on the specific mycotoxins of interest, the nature of the matrix, and the analytical technique employed. r-biopharm.com The use of α-Zearalenol-d4 as an internal standard is particularly beneficial in methods where analyte loss or significant matrix effects are anticipated.

Solid-phase extraction (SPE) is a widely used cleanup technique in mycotoxin analysis for its ability to effectively remove matrix components and concentrate the analytes. mdpi.com The selection of the appropriate SPE sorbent is crucial for achieving good recovery and cleanup. glsciences.com

Hydrophilic-Lipophilic Balance (HLB) cartridges have gained popularity in mycotoxin analysis due to their broad applicability and effectiveness in reducing matrix interferences. mdpi.combiocomma.com These cartridges contain a copolymer with both hydrophilic and lipophilic properties, allowing for the retention of a wide range of mycotoxins with varying polarities. biocomma.comaffinisep.com HLB cartridges have been shown to provide high recovery rates for zearalenone (B1683625) and its metabolites from various matrices. mdpi.com They are particularly useful for cleaning up complex samples like wine, where they can effectively remove pigments and other polar interferences. In a study comparing different SPE cartridges for the analysis of seven mycotoxins, HLB cartridges demonstrated the highest recoveries, ranging from 85% to 108%. nih.gov

Graphitized carbon black (GCB) is another effective sorbent for removing pigments and other nonpolar interferences from sample extracts. C18 (octadecyl) and NH2 (aminopropyl) are common reversed-phase and normal-phase sorbents, respectively, used in mycotoxin analysis. nih.govresearchgate.net C18 is effective for retaining nonpolar compounds, while NH2 is suitable for polar compounds. nih.gov The choice between these sorbents, or a combination thereof, depends on the specific mycotoxins and the matrix. For instance, a combination of C18 and GCB has been used for the cleanup of various mycotoxins. In some cases, C18 cartridges have shown poor recoveries for certain mycotoxins due to compound loss during the purification process. nih.gov

Table 1: Comparison of SPE Sorbents for Mycotoxin Analysis

SorbentPrincipleTarget AnalytesAdvantagesDisadvantages
HLB Hydrophilic-Lipophilic BalanceWide range of mycotoxins (polar to nonpolar)High recovery, good for complex matrices, reduces matrix interference. mdpi.combiocomma.comCan sometimes have less selectivity than immunoaffinity columns.
GCB AdsorptionPigments, nonpolar interferencesExcellent for removing pigments. Can retain some planar mycotoxins, leading to lower recoveries.
C18 Reversed-PhaseNonpolar to moderately polar mycotoxinsGood retention of nonpolar compounds. nih.govMay have poor recovery for very polar mycotoxins. nih.gov
NH2 Normal-PhasePolar mycotoxinsEffective for retaining polar compounds. nih.govRequires non-aqueous solvents for elution.

Liquid-liquid extraction (LLE) is a traditional and widely used method for extracting mycotoxins from liquid and solid samples. mdpi.comresearchgate.net The choice of extraction solvent is critical and depends on the polarity of the target mycotoxins and the sample matrix. fao.org Common solvents include acetonitrile (B52724), methanol (B129727), and chloroform, often mixed with water. fao.org For instance, a mixture of acetonitrile and water is frequently used for the extraction of zearalenone and its metabolites from various food and feed matrices. mdpi.com Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that offers high enrichment factors and reduced solvent consumption. mdpi.commdpi.com In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution that facilitates the extraction of analytes into the fine droplets of the extraction solvent. mdpi.com

The QuEChERS method has become increasingly popular for the analysis of multiple mycotoxins in a wide variety of food and feed matrices. mdpi.comservice.gov.uktandfonline.com This method typically involves an initial extraction with an organic solvent (usually acetonitrile), followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride to separate the organic and aqueous layers. nih.gov A subsequent dispersive solid-phase extraction (dSPE) step is often employed for cleanup, where a sorbent is added to the extract to remove interfering matrix components. mdpi.com

The QuEChERS approach has been successfully applied to the analysis of zearalenone and its metabolites in various commodities, including cereals, spices, and animal tissues. nih.govresearchgate.netbohrium.com Modifications to the standard QuEChERS protocol, such as adjusting the pH or using different salt combinations and dSPE sorbents, can be made to optimize the extraction and cleanup for specific mycotoxin-matrix combinations. afdo.orgsci-hub.se For example, acidification of the extraction solvent can improve the recovery of certain mycotoxins. afdo.org

Table 2: Performance of a Modified QuEChERS Method for Zearalenone-like Mycotoxins in Pig Tissues nih.gov

AnalyteRecovery (%)Intra-day RSD (%)Inter-day RSD (%)
Zearalenone70-110< 20< 20
α-Zearalenol70-110< 20< 20
β-Zearalenol70-110< 20< 20
Zearalanone (B192696)70-110< 20< 20
α-Zearalanol70-110< 20< 20
β-Zearalanol70-110< 20< 20
ZEN-14-Glucuronide70-110< 20< 20
α-ZEL-14-Glucuronide70-110< 20< 20
β-ZEL-14-Glucuronide70-110< 20< 20
Hydrophilic-Lipophilic Balance (HLB) Cartridges for Matrix Interference Reduction

Enzymatic Deconjugation Strategies for Modified Mycotoxins

Enzymatic hydrolysis is a critical step in sample preparation for the analysis of conjugated mycotoxins. mdpi.com This process typically involves the use of enzymes like β-glucuronidase to cleave the glucuronide moieties from the parent mycotoxin. For instance, in the analysis of animal urine, samples are subjected to enzymatic digestion to release free zearalenone and its metabolites before further cleanup and analysis. researchgate.netcabidigitallibrary.org This deconjugation step is essential for a comprehensive assessment of exposure, as it converts the modified forms back into analyzable, free forms. mdpi.comnih.gov The efficiency of this enzymatic reaction is crucial for the accurate determination of the total mycotoxin content.

Several enzymes have been identified for their ability to degrade zearalenone. Zearalenone lactone hydrolase (ZHD), for example, detoxifies ZEN by disrupting its lactone structure. frontiersin.org Some researchers have focused on modifying these enzymes to improve their efficacy under various conditions. acs.org The enzyme ZenA, a zearalenone hydrolase, has been shown to effectively degrade ZEN to hydrolyzed ZEN (HZEN) in the gastrointestinal tracts of various animals, thereby reducing the formation of the more estrogenic metabolite α-zearalenol. mdpi.comresearchgate.net This enzymatic degradation is a key strategy for mycotoxin detoxification. researchgate.nethnxb.org.cnmdpi.com

Minimization of Matrix Effects through Sample Cleanup

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in liquid chromatography-mass spectrometry (LC-MS) based mycotoxin analysis. lcms.cz The use of α-Zearalenol-d4 as an internal standard is a powerful strategy to mitigate these effects. mdpi.com Since α-Zearalenol-d4 has nearly identical physicochemical properties and chromatographic behavior to the native analyte, it can effectively compensate for variations in signal response caused by the matrix. mdpi.com

Various sample cleanup techniques are employed to reduce matrix interferences before instrumental analysis. These include:

Solid-Phase Extraction (SPE): This is a widely used technique for purifying mycotoxin extracts. nih.gov Different SPE sorbents, such as C18 and Oasis HLB cartridges, are utilized to remove interfering compounds from the sample extract. researchgate.netfrontiersin.org

Immunoaffinity Columns (IAC): These columns offer high selectivity by using antibodies specific to the mycotoxins of interest, resulting in very clean extracts. mdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has gained popularity for its simplicity and efficiency in extracting mycotoxins from various food matrices. nih.govudl.cat

The combination of these cleanup methods with the use of α-Zearalenol-d4 ensures the accurate quantification of zearalenone and its metabolites by minimizing matrix-induced errors. mdpi.com

Chromatographic Separation Techniques for α-Zearalenol-d4 and Analytes

The separation of α-Zearalenol-d4 and the target analytes from other matrix components and from each other is critical for accurate quantification. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are the most common techniques used. mdpi.comfrontiersin.org

Ultra-High Performance Liquid Chromatography (UHPLC) Systems

UHPLC systems have become the standard for mycotoxin analysis due to their numerous advantages over traditional HPLC. frontiersin.orgcncb.ac.cnnih.gov The use of columns with sub-2 µm particle sizes in UHPLC leads to significantly higher resolution, narrower peaks, and shorter analysis times. semanticscholar.orgruokavirasto.fi This enhanced separation capability is crucial for resolving complex mixtures of mycotoxins and their metabolites. cncb.ac.cn A reliable UHPLC-MS/MS method was developed for the simultaneous determination of zearalenone and zearalenone-14-glucoside in various feed products. frontiersin.org

Optimized Stationary Phases (e.g., C18 Columns)

The choice of the stationary phase is critical for achieving optimal separation. C18 columns are the most commonly used stationary phases for the analysis of zearalenone and its derivatives due to their excellent retention and separation characteristics for these moderately nonpolar compounds. frontiersin.orgcncb.ac.cnresearchgate.net Several studies have demonstrated the successful use of C18 columns for the chromatographic separation of zearalenone and its metabolites. researchgate.netnih.govresearchgate.net The Acquity HSS T3 column, a type of C18 column, has been shown to be particularly effective in separating polar and chemically diverse mycotoxins. mdpi.com

Table 1: Examples of C18 Columns Used in Zearalenone Analysis

Column NameDimensionsParticle SizeApplicationReference
Poroshell 120 EC-C182.1 mm × 100 mm1.9 µmUHPLC separation of ZEN and ZEN-14G frontiersin.org
ACQUITY UPLC BEH C18--UPLC-MS/MS analysis of zearalenone compounds nih.gov
Acquity HSS T3100 × 2.1 mm1.8 µmUHPLC-MS/MS for 11 EU-regulated mycotoxins mdpi.com
XTerra MS C184.6 × 250 mm2.5 µmLC-ESI-MS/MS for zearalenone in cereals jfda-online.com
Phenomenex Kinetex EVO C18250 x 4.6 mm2.6 µmHPLC separation of zearalenone and its metabolites bipm.org
Gradient Elution Programming with Acidic Mobile Phases

Gradient elution is almost universally employed in the UHPLC analysis of mycotoxins to achieve efficient separation of compounds with a wide range of polarities. frontiersin.orgcncb.ac.cnresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol or acetonitrile. frontiersin.orgresearchgate.net The addition of a small amount of acid, such as formic acid, or a buffer, like ammonium (B1175870) acetate (B1210297), to the mobile phase is common practice to improve peak shape and ionization efficiency in mass spectrometry. frontiersin.orgmdpi.com

For example, a linear gradient elution with a mobile phase of methanol and 5 mmol L−1 ammonium acetate aqueous solution has been successfully used for the separation of zearalenone and zearalenone-14-glucoside. frontiersin.org Another method utilized a gradient of acetonitrile and water for the separation of six zearalenone-related compounds. nih.gov

Table 2: Example of a UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (Methanol)% Mobile Phase B (5 mmol L−1 Ammonium Acetate)
0.0 - 1.00.31090
1.0 - 3.00.310 → 2590 → 75
3.0 - 6.00.32575
6.0 - 7.00.325 → 9075 → 10
7.0 - 7.50.39010
7.5 - 7.60.390 → 1010 → 90
7.6 - 9.00.31090
This table is based on a gradient program used for the analysis of zearalenone and zearalenone-14-glucoside. frontiersin.org
Baseline Resolution of Isomeric Zearalenols

A significant challenge in the analysis of zearalenone is the separation of its isomeric metabolites, α-zearalenol and β-zearalenol. These isomers have very similar chemical structures and properties, making their separation difficult. Achieving baseline resolution between these isomers is crucial for their individual quantification, as they can have different toxicities. nih.gov UHPLC methods have been successfully developed to achieve baseline separation of α-zearalenol and β-zearalenol, demonstrating the high resolving power of modern chromatographic systems. nih.gov This separation is critical for accurately assessing the toxicological risk associated with zearalenone contamination.

Gas Chromatography (GC) Approaches for Mycotoxin Analysis

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of mycotoxins. However, zearalenone and its metabolites, including α-zearalenol, are nonvolatile compounds. This characteristic prevents their direct analysis by GC, necessitating a chemical derivatization step to increase their volatility. The most common approach is silylation, which converts the polar hydroxyl groups of the analytes into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers. Current time information in Bangalore, IN.researchgate.netnih.gov

Various silylating agents are employed for this purpose, including N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), and N-(trimethylsilyl)imidazole (TSIM). Current time information in Bangalore, IN.researchgate.net The choice of reagent and the optimization of reaction conditions, such as temperature and time, are crucial for achieving high derivatization yields. Current time information in Bangalore, IN.researchgate.net

To ensure the accuracy of quantification in complex matrices like feed, blood serum, or environmental samples, a stable isotope-labeled internal standard is indispensable. Current time information in Bangalore, IN.nih.gov α-Zearalenol-d4 is utilized in GC-MS methods to correct for analyte losses during sample preparation and derivatization, as well as to compensate for variations in injection volume. tum.de For instance, a validated GC-MS method for the analysis of resorcylic acid lactones (RALs) in urine and bovine tissue uses α-zearalenol-d4 as one of the internal standards. tum.de In such methods, after sample extraction and cleanup, the internal standard is added, the sample is evaporated, and then derivatized with an agent like heptafluorobutyric acid anhydride (B1165640) (HFAA) before injection into the GC-MS system. tum.de

Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry is the definitive detection method for the trace-level quantification of mycotoxins, offering unparalleled sensitivity and selectivity. The use of α-Zearalenol-d4 as an internal standard is integral to many of these mass spectrometric strategies, ensuring high accuracy by correcting for matrix-induced signal variations and procedural losses.

Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) Mode

Tandem mass spectrometry (MS/MS), especially when operated in the multiple reaction monitoring (MRM) mode, is the gold standard for quantitative mycotoxin analysis. This technique provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. A precursor ion (typically the deprotonated molecule [M-H]⁻ for zearalenones) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

The use of α-Zearalenol-d4 is crucial in these methods. For example, a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of zearalenone and five of its derivatives in grains and their products employs α-zearalenol-d4 as the internal standard. cabidigitallibrary.orgresearchgate.net By monitoring the MRM transitions for both the native analytes and α-Zearalenol-d4, the method achieves accurate quantification, with calibration curves constructed based on the ratio of the analyte peak area to the internal standard peak area. cabidigitallibrary.orgresearchgate.net This approach effectively nullifies matrix effects and ensures reliable data.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Modes

Liquid chromatography-mass spectrometry (LC-MS) methods for mycotoxin analysis commonly utilize either electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources. Both can effectively ionize zearalenone and its metabolites. brill.com ESI is generally preferred for its sensitivity and suitability for a wide range of compounds separated by liquid chromatography.

For zearalenone and its derivatives, ESI is typically operated in the negative ion mode (ESI-), as this provides a strong signal for the deprotonated molecule [M-H]⁻. cabidigitallibrary.orgbrill.com A UPLC-MS/MS method for analyzing six zearalenonic compounds in grain specifically used ESI in negative mode, with quantification based on an internal standard calibration with α-zearalenol-d4. cabidigitallibrary.org While APCI is also a viable option and has been used for analyzing estrogenic Fusarium mycotoxins, ESI is more frequently reported in recent high-sensitivity applications. brill.com The choice between ESI and APCI can depend on the specific mycotoxins being analyzed and the complexity of the sample matrix. Regardless of the ionization source, the co-eluting α-Zearalenol-d4 internal standard experiences similar ionization conditions as the native analyte, allowing for precise correction.

High-Resolution Mass Spectrometry (HRMS) Applications

High-resolution mass spectrometry (HRMS), using instruments like Quadrupole-Orbitrap (Q-Orbitrap) or Time-of-Flight (ToF) analyzers, has become increasingly prevalent in mycotoxin analysis. researchgate.netmdpi.com HRMS offers the significant advantage of providing highly accurate mass measurements (typically with mass accuracy < 5 ppm), which allows for confident identification of analytes based on their elemental composition and reduces the likelihood of false positives. mdpi.com

In HRMS, quantification can be performed using the full-scan accurate mass data or by using techniques like parallel reaction monitoring (PRM), which is analogous to MRM on a high-resolution instrument. mdpi.com Even with the high selectivity of HRMS, the use of stable isotope-labeled internal standards remains best practice for achieving the highest degree of quantitative accuracy. brill.com Multi-mycotoxin methods developed on UHPLC-Q-Orbitrap HRMS systems for analyzing cereals include zearalenone and its metabolites like α-zearalenol. unina.it The use of deuterated or ¹³C-labeled internal standards in such methods is essential to compensate for matrix effects and ensure the data's reliability, a role for which α-Zearalenol-d4 is perfectly suited. brill.commdpi.com

Addressing Ion Suppression and Enhancement Phenomena with Deuterated Internal Standards

A major challenge in quantitative LC-MS analysis, particularly with ESI, is the phenomenon of matrix effects, which manifest as either ion suppression or enhancement. These effects occur when co-eluting compounds from the sample matrix interfere with the ionization efficiency of the target analyte in the MS source, leading to inaccurate (usually lower) results. brill.com

The most effective strategy to combat matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as α-Zearalenol-d4. researchgate.net An ideal SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties. Consequently, it experiences the same degree of ion suppression or enhancement as the native analyte. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively canceled out. researchgate.net Studies on the analysis of zearalenone in complex agro-environmental samples have demonstrated that the use of a deuterated internal standard is essential to compensate for significant ion suppression (ranging from 8% to 74%) and render the analytical method matrix-independent. researchgate.net

Method Validation and Quality Control in Analytical Science

The validation of an analytical method is a prerequisite for its use in routine analysis, ensuring that the method is reliable, reproducible, and fit for its intended purpose. For mycotoxin analysis, validation is typically performed according to international guidelines, such as those from the European Commission (Decision 2002/657/EC). tum.demdpi.com The use of α-Zearalenol-d4 as an internal standard is instrumental in developing methods that meet these stringent validation criteria.

Validation parameters include specificity, linearity, recovery, precision (repeatability and reproducibility), and the determination of limits of detection (LOD) and quantification (LOQ). Current time information in Bangalore, IN.cabidigitallibrary.orgresearchgate.netunina.it

Linearity: Methods using α-Zearalenol-d4 for internal standard calibration consistently demonstrate excellent linearity. For example, a UPLC-MS/MS method for six zearalenone compounds in grain achieved correlation coefficients (R²) greater than 0.99 over a concentration range of 0.1-50 µg/L. cabidigitallibrary.orgresearchgate.net

Recovery and Precision: The use of α-Zearalenol-d4 significantly improves recovery and precision by correcting for procedural losses. In a GC-MS method for feed analysis using a ¹³C-labeled zearalenone standard, recoveries ranged from 89.6% to 112.3% with relative standard deviations (RSDs) below 12.6%. Current time information in Bangalore, IN.unina.it In contrast, methods without an internal standard reported lower and more variable recoveries (65–68%). Current time information in Bangalore, IN. A UPLC-MS/MS method for grain using α-Zearalenol-d4 reported mean recoveries between 79.9% and 104.0%, with RSDs under 10%. cabidigitallibrary.orgresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ): High sensitivity is a key requirement for mycotoxin analysis. Methods incorporating α-Zearalenol-d4 achieve the low detection limits necessary to enforce regulatory limits. The aforementioned UPLC-MS/MS method had LODs of 0.1-0.2 µg/kg for the target analytes. cabidigitallibrary.orgresearchgate.net

The table below summarizes typical performance characteristics of a validated UPLC-MS/MS method for zearalenone and its metabolites using α-Zearalenol-d4 as an internal standard for analysis in grain. cabidigitallibrary.orgresearchgate.net

AnalyteLinearity Range (µg/L)Mean Recovery (%)RSD (%)LOD (µg/kg)
α-Zearalanol0.1 - 50>0.9979.9 - 104.0<100.1 - 0.2
β-Zearalanol0.1 - 50>0.9979.9 - 104.0<100.1 - 0.2
α-Zearalenol0.1 - 50>0.9979.9 - 104.0<100.1 - 0.2
β-Zearalenol0.1 - 50>0.9979.9 - 104.0<100.1 - 0.2
Zearalanone0.1 - 50>0.9979.9 - 104.0<100.1 - 0.2
Zearalenone0.1 - 50>0.9979.9 - 104.0<100.1 - 0.2

Table 1: Performance data for a UPLC-MS/MS method using α-Zearalenol-d4 internal standard.

Another example from a GC-MS method for feed analysis using an isotopic internal standard highlights the excellent recovery and precision achieved. Current time information in Bangalore, IN.unina.it

MatrixSpiked Level (µg/kg)Average Recovery (%)RSD (%)
Corn598.76.4
25102.44.5
50105.13.2
Mixed Feed595.38.1
2599.85.6
50101.24.1

Table 2: Recovery and precision data from a validated GC-MS method with isotopic internal standard.

Assessment of Linearity and Calibration Curve Performance

The establishment of a linear relationship between the analyte concentration and the instrumental response is fundamental to quantitative analysis. openresearchlibrary.orgcsic.es In methods employing α-Zearalenol-d4, calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This internal standard calibration approach is crucial for mitigating variability. researchgate.net

Detailed research findings have consistently demonstrated excellent linearity for analytical methods using α-Zearalenol-d4. For instance, in the analysis of six zearalenone-related compounds in grain, a study achieved correlation coefficients (R²) greater than 0.99 over a concentration range of 0.1 to 50 µg/L. researchgate.net Similarly, a method for analyzing zearalenone and its five derivatives in animal feed reported correlation coefficients exceeding 0.99 within a linear range of 2 to 500 ng/mL. mdpi.com Another study focusing on the determination of zeranol (B1682423) and its metabolites in animal urine also reported correlation coefficients greater than 0.99 for calibration curves established using spiked blank samples from 0.5 to 5 μg l-1. cabidigitallibrary.org

These high correlation coefficients, consistently above the generally accepted value of 0.99, indicate a strong linear relationship and the suitability of the regression model for accurate quantification. researchgate.netmdpi.comcabidigitallibrary.org The use of α-Zearalenol-d4 as an internal standard is instrumental in achieving this high degree of linearity by compensating for any potential fluctuations during the analytical process. researchgate.net

Table 1: Linearity Data from Various Studies Utilizing α-Zearalenol-d4

MatrixAnalytesConcentration RangeCorrelation Coefficient (R²)Reference
Grain & Grain Products6 Zearalenone Compounds0.1–50 µg/L> 0.99 researchgate.net
Animal FeedZearalenone & 5 Derivatives2–500 ng/mL> 0.99 mdpi.com
Animal UrineZeranol & related substances0.5–5 µg/L> 0.99 cabidigitallibrary.org
Traditional Chinese MedicinesZearalenone & 5 DerivativesNot Specified≥0.9990 nih.gov

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. jfda-online.com The determination of these limits is a key part of method validation. jfda-online.com Typically, LOD and LOQ are determined based on the signal-to-noise ratio (S/N), with common thresholds being 3 for LOD and 10 for LOQ. mdpi.comjfda-online.com

The application of α-Zearalenol-d4 as an internal standard contributes to achieving low LODs and LOQs by improving the signal-to-noise ratio and ensuring accurate measurements at trace levels.

Here are some reported LOD and LOQ values from studies utilizing α-Zearalenol-d4 or related isotope-labeled internal standards:

Grain and its products: A method for six zearalenone compounds reported detection limits of 0.1-0.2 µg/kg. researchgate.net

Animal feed: For zearalenone and its five derivatives, LODs were less than 1.5 μg/kg and LOQs were less than 5.0 μg/kg. mdpi.com

Cereals: An HPLC-FLD method for zearalenone and α-zearalenol established LODs of 4 µg/kg and 2.5 µg/kg, respectively. nih.gov

Bovine urine: A multi-residue method found LODs ranging from 0.01 to 2.71 µg/L and LOQs from 0.05 to 7.52 µg/L for various veterinary drugs and mycotoxins. nih.gov

Table 2: LOD and LOQ Values from Studies Utilizing Isotope-Labeled Internal Standards

MatrixAnalytesLODLOQReference
Grain & Grain Products6 Zearalenone Compounds0.1–0.2 µg/kgNot Specified researchgate.net
Animal FeedZearalenone & 5 Derivatives< 1.5 µg/kg< 5.0 µg/kg mdpi.com
Foods & Medicinal PlantsZearalenone4 µg/kgNot Specified nih.gov
Foods & Medicinal Plantsα-Zearalenol2.5 µg/kgNot Specified nih.gov
Bovine UrineVeterinary Drugs & Mycotoxins0.01–2.71 µg/L0.05–7.52 µg/L nih.gov
CerealsZearalenone3 ppb5 ppb jfda-online.com

Evaluation of Recovery, Repeatability, and Reproducibility

Recovery, repeatability, and reproducibility are essential parameters for evaluating the accuracy and precision of an analytical method. Recovery assesses the efficiency of the extraction process, while repeatability (intra-day precision) and reproducibility (inter-day precision) measure the agreement between results under the same and different conditions, respectively. nih.gov

The use of α-Zearalenol-d4 as an internal standard is pivotal in ensuring high and consistent recovery rates, as it compensates for analyte losses during sample preparation. researchgate.netmdpi.com

Recovery: Studies have consistently reported high recovery rates when using α-Zearalenol-d4. For instance, in the analysis of grain, mean recoveries for six target compounds ranged from 79.9% to 104.0%. researchgate.net In animal feed, average spike recoveries for six zearalenone derivatives were between 89.6% and 112.3%. mdpi.com Another study on foods and medicinal plants showed recoveries of 85.8% to 96.1% for zearalenone and 89.9% to 98.7% for α-zearalenol. nih.gov

Repeatability and Reproducibility: The precision of methods using α-Zearalenol-d4 is typically excellent, with low relative standard deviations (RSDs). In the grain analysis, RSDs were no more than 10%. researchgate.net The animal feed study reported RSDs of less than 12.6%. mdpi.com For foods and medicinal plants, RSDs for zearalenone were 2.6-7.1% and for α-zearalenol were 1.9-9.2%. nih.gov A study on animal urine reported repeatability below 20% and reproducibility not exceeding 25% for most analytes. researchgate.net

Table 3: Recovery and Precision Data from Studies Utilizing α-Zearalenol-d4

MatrixAnalytesRecovery (%)Repeatability (RSD %)Reproducibility (RSD %)Reference
Grain & Grain Products6 Zearalenone Compounds79.9–104.0≤ 10Not Specified researchgate.net
Animal FeedZearalenone & 5 Derivatives89.6–112.30.4–11.3 (intraday)0.8–12.4 (interday) mdpi.com
Foods & Medicinal PlantsZearalenone85.8–96.12.6–7.1Not Specified nih.gov
Foods & Medicinal Plantsα-Zearalenol89.9–98.71.9–9.2Not Specified nih.gov
Animal UrineZeranol & other substances76.2–116.3< 20< 25 researchgate.net

Specificity and Selectivity Profiling

Specificity and selectivity are crucial for ensuring that the analytical method can differentiate the analyte of interest from other components in the sample matrix. cabidigitallibrary.orgeuropa.eu Specificity refers to the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, while selectivity describes the ability to distinguish between different analytes. europa.eu

In mass spectrometry-based methods, the use of a stable isotope-labeled internal standard like α-Zearalenol-d4 greatly enhances selectivity. bioanalysis-zone.com The distinct mass-to-charge ratio of the deuterated standard allows it to be distinguished from the unlabeled analyte, ensuring that the internal standard signal does not interfere with the analyte signal. bioanalysis-zone.com

Methods employing α-Zearalenol-d4 have demonstrated high specificity. For example, in the analysis of animal urine, no interference was observed in the retention time range of the analytes when analyzing blank samples. cabidigitallibrary.org Similarly, in the analysis of zearalenone and its derivatives in feed, the method was proven to be reliable and suitable for determination in complex feed matrices. mdpi.com The use of techniques like tandem mass spectrometry (MS/MS) further enhances specificity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. cabidigitallibrary.org

Adherence to International Regulatory Guidelines for Bioanalytical Method Validation

The validation of bioanalytical methods is governed by stringent international guidelines, such as those from the European Medicines Agency (EMA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). europa.eueuropa.eu These guidelines provide a framework for ensuring the reliability and robustness of bioanalytical data.

The use of a stable isotope-labeled internal standard like α-Zearalenol-d4 is highly recommended in these guidelines, particularly for mass spectrometry-based methods. europa.eueuropa.eu Key validation parameters stipulated by these guidelines that are addressed by the use of α-Zearalenol-d4 include:

Accuracy and Precision: Guidelines typically require the mean concentration to be within ±15% of the nominal value (±20% for LLOQ) and the coefficient of variation (CV) not to exceed 15% (20% for LLOQ). europa.eu Methods using α-Zearalenol-d4 consistently meet these criteria. researchgate.netmdpi.com

Selectivity and Specificity: The method must be able to differentiate the analyte and internal standard from endogenous components. europa.eu The unique mass of α-Zearalenol-d4 ensures this.

Matrix Effect: The influence of the sample matrix on the analyte response must be evaluated. europa.eu The co-eluting nature of the stable isotope-labeled internal standard helps to compensate for matrix effects.

Stability: The stability of the analyte and internal standard in the biological matrix under various storage conditions must be demonstrated. europa.eu Stable isotope-labeled standards are generally considered stable if no isotope exchange reactions occur. europa.eu

Analytical methods developed for the determination of zearalenone and its metabolites using α-Zearalenol-d4 are often validated in accordance with these international guidelines, ensuring their suitability for regulatory submissions and food safety monitoring programs. cabidigitallibrary.orgnih.gov

Interlaboratory Proficiency Testing and Harmonization Studies

Interlaboratory proficiency testing and harmonization studies are essential for assessing the performance of analytical laboratories and ensuring the comparability and reliability of results across different facilities. nih.gov These studies involve the analysis of the same samples by multiple laboratories, and the results are compared to a reference value.

The use of robust and well-validated analytical methods, including the use of appropriate internal standards like α-Zearalenol-d4, is crucial for successful participation in these studies. researchgate.net The ability of α-Zearalenol-d4 to correct for variations in sample preparation and instrumental response contributes to the accuracy and consistency of results, which is critical in interlaboratory comparisons.

While specific studies focusing solely on the role of α-Zearalenol-d4 in proficiency testing are not extensively detailed, the principles of its use align with the objectives of these programs. The development of methods that are simple, sensitive, and reproducible, as demonstrated in studies using α-Zearalenol-d4, is a prerequisite for achieving good performance in proficiency tests. researchgate.net The availability of certified reference materials, often developed in conjunction with interlaboratory studies, further supports the harmonization of analytical measurements. colab.ws

Role of α-Zearalenol-d4 in Certified Reference Material Development

Certified Reference Materials (CRMs) are indispensable tools for quality control, method validation, and ensuring the traceability of analytical measurements. colab.wsnih.gov The development of CRMs involves a rigorous process of material preparation, homogeneity and stability testing, and value assignment through highly accurate and precise analytical methods. colab.ws

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method and is often employed for the certification of organic compounds in CRMs. This technique relies on the use of a stable isotope-labeled internal standard, such as α-Zearalenol-d4, to achieve the highest level of accuracy.

In the development of a corn flour CRM for zearalenone, ¹³C₁₈-Zearalenone was used as the internal standard for the certification of zearalenone by ID-LC-MS/MS and for the analysis of its metabolites, including α-zearalenol. nih.gov This highlights the critical role of stable isotope-labeled compounds in establishing the certified values of CRMs. The certified mass fraction of zearalenone in a maize germ oil CRM was also assigned based on an in-house study using HPLC-IDMS. colab.ws

Although these examples use other isotopologues, the principle directly applies to α-Zearalenol-d4. Its use in an IDMS framework would allow for the accurate and traceable quantification of α-zearalenol in the development of CRMs for this specific metabolite, thereby supporting the accuracy and reliability of mycotoxin analysis in testing laboratories worldwide. nih.gov

Investigations into the Metabolism and Biotransformation Pathways of α Zearalenol in Biological Systems

Toxicokinetic Studies Utilizing α-Zearalenol-d4 as a Tracer in Animal Models

Stable isotope-labeled compounds are invaluable in metabolic research. Deuterated analogs, such as α-Zearalenol-d4, serve as ideal internal standards in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). brill.comnih.govmdpi.comresearchgate.net Their use is critical for the accurate quantification of the target analyte, α-Zearalenol, in complex biological matrices such as plasma, urine, and tissue. brill.comresearchgate.netnih.gov By incorporating a known quantity of the deuterated standard into a sample, variations arising from sample preparation and instrumental analysis can be corrected, ensuring the reliability of toxicokinetic data. nih.govresearchgate.net

While direct in vivo tracer studies administering α-Zearalenol-d4 are not prominently detailed in available research, the data gathered from studies using it as an internal standard provide a clear picture of the toxicokinetic profile of its non-labeled counterpart, α-Zearalenol (α-ZOL). nih.govplos.org

Following oral ingestion, zearalenone (B1683625) (ZEN) and its metabolites are absorbed from the gastrointestinal tract. nih.govresearchgate.net The liver is a primary organ for distribution and metabolism. nih.govresearchgate.net Physiologically-based toxicokinetic (PBTK) models, developed using data validated with labeled standards, simulate the critical metabolic events in the gastrointestinal and hepatic systems. nih.govplos.org These models account for urinary and fecal excretion as the main routes of elimination for ZEN and its metabolites. nih.govplos.org In pigs, ZEN and α-ZOL are almost exclusively conjugated before being excreted in bile and urine. d-nb.info Similarly, in humans, ZEN and α-ZOL are found predominantly as glucuronide conjugates in urine. researchgate.net The mode of excretion varies among species; for instance, humans primarily excrete these compounds via urine, while fecal elimination is the major route for rats. plos.org

The in vivo metabolism of zearalenone shows significant species-specific differences, particularly in the production of its primary metabolites, α-zearalenol and β-zearalenol. nih.govnih.gov These differences in biotransformation are believed to underlie the varying susceptibility of animal species to zearalenone's estrogenic effects. nih.govcapes.gov.br

Pigs: Pigs are considered one of the most sensitive species to ZEN. nih.gov Their hepatic microsomes show a high capacity to convert ZEN into α-ZOL, which is a more estrogenically potent metabolite. nih.govnih.gov Studies show that α-ZOL is the main hepatic metabolite in pigs, explaining their high sensitivity to ZEN contamination in feed. researchgate.netnih.gov In weaned gilts, serum levels of α-ZOL and β-ZOL increase following dietary ZEN exposure, confirming absorption and subsequent metabolism. nih.gov

Cattle: In contrast to pigs, cattle predominantly metabolize ZEN to β-zearalenol (β-ZOL). researchgate.netresearchgate.net In dairy cows, β-ZOL is often the main and most common metabolite detected. mdpi.com While α-ZOL is also found, its concentration in urine is typically lower than that of β-ZOL and zearalanone (B192696). mdpi.com

Rats: Rats exhibit a more varied metabolic profile. nih.govnih.gov In vitro studies with rat liver microsomes show that hydroxylation is a predominant pathway, whereas reduction is the main reaction in swine. nih.gov In vivo studies in rats identified numerous metabolites, with reduction, hydroxylation, and glucuronidation being the major metabolic pathways. nih.gov Early research indicated that α-ZOL is a major hepatic metabolite in rats. jst.go.jp

The following table summarizes the primary metabolic pathways of Zearalenone in different species based on in vitro hepatic studies.

Table 1: Species Differences in Hepatic Metabolism of Zearalenone

Species Primary Metabolite Metabolic Efficiency (Vmax) Reference
Pig α-Zearalenol (α-ZOL) 795.8 ± 122.7 pmol/mg/min nih.govcapes.gov.br
Chicken β-Zearalenol (β-ZOL) 1524 ± 29.7 pmol/mg/min nih.govcapes.gov.br
Cattle β-Zearalenol (β-ZOL) High efficiency of β-ZOL production nih.govcapes.gov.br
Rat Hydroxylated metabolites Hydroxylation predominant nih.gov
Sheep Low efficiency for both Very low β-ZOL production efficiency nih.govcapes.gov.br

Research on Absorption, Distribution, and Excretion Mechanisms

Hepatic Biotransformation Pathways of Zearalenone and its Metabolites

The liver is the central organ for the biotransformation of zearalenone. nih.gov The primary phase I metabolic pathway involves the reduction of ZEN's ketone group, a reaction catalyzed by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs). nih.govnih.gov This process yields the stereoisomeric metabolites α-zearalenol and β-zearalenol. mdpi.com The relative production of these metabolites differs significantly between species and even between different subcellular liver fractions (microsomal and cytosolic). nih.govjst.go.jp For example, in pigs and horses, α-ZOL is the major hepatic metabolite, indicating a bioactivation step, as α-ZOL has higher estrogenic potency than the parent compound. nih.govcabidigitallibrary.org In contrast, chicken and cattle livers tend to produce more β-ZOL, which is less estrogenic. nih.govmdpi.com

Following phase I reduction, α-zearalenol and other metabolites undergo phase II conjugation reactions, primarily glucuronidation and sulfation, to form more water-soluble compounds that are more easily excreted. nih.govnih.gov These reactions are catalyzed by uridine (B1682114) diphosphate (B83284) glucuronyl transferases (UDPGTs) and sulfotransferases. nih.govcapes.gov.brmdpi.com

Significant inter-species differences exist in the rate and type of conjugation. d-nb.infonih.gov In pigs, both ZEN and α-ZOL are almost entirely conjugated in bile and urine. d-nb.info While glucuronidation is the main conjugation pathway for ZEN, α-ZOL undergoes both glucuronidation and sulfation. d-nb.info In porcine bile, the ratio of glucuronidated to sulfated α-ZOL is approximately 82% to 17%, whereas in urine, the sulfated form predominates (62%). d-nb.info In humans, glucuronide conjugates of ZEN and α-ZOL are the most prominent metabolites found in urine. researchgate.netunivie.ac.at This conjugation process is a critical detoxification mechanism, as the resulting glucuronides of ZEN and its metabolites exhibit significantly reduced estrogenic activity compared to their parent forms. univie.ac.atnih.gov

The table below details the conjugation patterns of Zearalenone and α-Zearalenol in pigs.

Table 2: Conjugation of ZEN and α-ZOL in Sows

Compound Biological Matrix Predominant Conjugate Percentage of Conjugated Form Reference
Zearalenone (ZEN) Bile & Urine Glucuronide >95% d-nb.info
α-Zearalenol (α-ZOL) Bile Glucuronide ~82% d-nb.info
α-Zearalenol (α-ZOL) Bile Sulfate (B86663) ~17% d-nb.info
α-Zearalenol (α-ZOL) Urine Sulfate ~62% d-nb.info
α-Zearalenol (α-ZOL) Urine Glucuronide ~33% d-nb.info

Comparative Studies on the Metabolic Fate of Zearalenone Metabolites

The metabolic fate of zearalenone is complex, leading to a variety of derivatives with different biological activities. The primary metabolites include α-zearalenol, β-zearalenol, and zearalanone (ZAN). brill.commdpi.com The estrogenic potency of these metabolites varies considerably. Research has consistently shown that α-zearalenol possesses the highest estrogenic activity, often exceeding that of the parent zearalenone. researchgate.netnih.gov The general ranking of estrogenic potency is α-zearalenol > α-zearalanol > zearalenone > β-zearalenol. nih.gov The formation of α-zearalenol is therefore considered a bioactivation pathway, while the formation of β-zearalenol is a detoxification pathway. cabidigitallibrary.org Further metabolism can lead to the formation of zearalanone and its reduced forms, α-zearalanol and β-zearalanol. mdpi.commdpi.com

The accurate differentiation and quantification of zearalenone and its structurally similar metabolites are analytically challenging but essential for risk assessment. researchgate.netnih.gov Chromatographic techniques, particularly liquid chromatography (LC) and gas chromatography (GC), coupled with tandem mass spectrometry (MS/MS), are the preferred methods for this purpose. nih.govmdpi.comnih.gov

LC-MS/MS analysis provides the selectivity and sensitivity needed to distinguish between isomers like α-ZOL and β-ZOL. brill.comwiley.com The product ion spectra obtained from MS/MS analysis exhibit qualitative and quantitative differences that allow for the clear distinction of most metabolites. wiley.com To ensure accuracy and overcome matrix interference, isotope dilution methods are employed. nih.gov This involves the use of isotopically labeled internal standards, with α-Zearalenol-d4 and other deuterated or 13C-labeled analogs being crucial for the reliable quantification of their respective non-labeled counterparts. brill.commdpi.comresearchgate.net The internal standard, which is chemically identical to the analyte but has a different mass, is added at the beginning of the sample preparation, allowing for the correction of any analyte loss during extraction and ionization suppression/enhancement during analysis. nih.govmdpi.com

Investigative Approaches for Estrogenic Activity and Endocrine System Interactions of Zearalenone Metabolites Employing α-Zearalenol-d4 in Animal Models

The estrogenic activity of zearalenone (ZEA) and its metabolites, particularly α-zearalenol (α-ZOL), is a significant area of toxicological research. The structural similarity of these compounds to 17β-estradiol allows them to bind to estrogen receptors (ERs), leading to disruptions in the endocrine system. nih.govmdpi.com Animal models are crucial in elucidating the mechanisms and effects of this estrogenic activity. The use of isotopically labeled compounds like α-Zearalenol-d4 is instrumental in these investigations, enabling precise tracing and quantification of the metabolite's fate and interactions within biological systems.

Pigs are recognized as a particularly sensitive species to the effects of ZEA, making them a valuable animal model. mdpi.commdpi.comdsm-firmenich.com Studies in juvenile female pigs have been used to establish health-based guidance values for ZEA exposure based on changes in hormonally responsive tissues. nih.gov Research has shown that after oral administration, ZEA is rapidly absorbed and metabolized, with α-ZOL being a major metabolite. nih.govnih.goveuropa.eu The higher estrogenic potency of α-ZOL compared to ZEA itself underscores the importance of understanding its specific role in endocrine disruption. nih.govwikipedia.org In fact, α-ZOL is estimated to be three to four times more potent than its parent compound, ZEA. wikipedia.org

Investigative approaches in animal models often involve controlled exposure to ZEA, followed by the analysis of tissues and biological fluids to determine the distribution and concentration of ZEA and its metabolites. The use of α-Zearalenol-d4 as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), allows for accurate quantification of α-ZOL. This is critical for establishing pharmacokinetic profiles and understanding the extent of metabolic conversion of ZEA to its more estrogenic form.

The estrogenic effects manifest in various ways, including uterine enlargement, which is a common biomarker for estrogenic activity in animal studies. mdpi.com Research in mice has demonstrated that dietary exposure to ZEA can lead to premature puberty and disrupt early pregnancy events, further emphasizing the compound's impact on the reproductive system. oup.com By employing α-Zearalenol-d4, researchers can more accurately correlate the internal dose of this specific metabolite with the observed physiological and pathological changes in estrogen-responsive tissues.

Table 1: Estrogenic Potency and Receptor Binding of Zearalenone and its Metabolites

CompoundRelative Estrogenic PotencyPrimary Estrogen Receptor BindingKey Findings in Animal Models
Zearalenone (ZEA) Lower than α-ZOLBinds to both ERα and ERβ mdpi.comCauses hyperestrogenic symptoms in various animal species. mdpi.com
α-Zearalenol (α-ZOL) 3-4 times more potent than ZEA wikipedia.orgHigher affinity for ERs compared to ZEA and β-ZOL nih.govPredominant contributor to total estrogenic activity after ZEA exposure in pigs. nih.gov
β-Zearalenol (β-ZOL) Lower estrogenic activityLower affinity for ERsConsidered a detoxification product in some species. mdpi.com

Mechanistic Studies of Immune Response Modulation by Zearalenone Metabolites Utilizing α-Zearalenol-d4 in Animal Models

Beyond its well-documented estrogenic effects, zearalenone (ZEA) and its metabolites, including α-zearalenol (α-ZOL), are also known to modulate the immune system. nih.gov The immunotoxic effects can be either immunostimulatory or immunosuppressive, depending on the dose, duration of exposure, and the specific immune parameter being evaluated. nih.gov The use of α-Zearalenol-d4 in mechanistic studies is pivotal for dissecting the precise role of this potent metabolite in mediating the immunomodulatory effects observed in animal models.

Animal studies have revealed that ZEA and its metabolites can impact both innate and acquired immunity. nih.gov For instance, in porcine models, which are highly sensitive to ZEA, exposure has been linked to alterations in cytokine production. dsm-firmenich.comnih.gov Some studies have reported a decrease in the synthesis of interleukin-8 (IL-8) in porcine intestinal epithelial cells exposed to ZEA metabolites, while others have noted an increase in pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 in mouse peritoneal macrophages. nih.gov

The application of α-Zearalenol-d4 as a standard in analytical methodologies allows for the precise measurement of α-ZOL concentrations in immune cells and tissues. This is crucial for establishing a clear dose-response relationship between the internal exposure to this metabolite and the observed immunological changes. By accurately quantifying the levels of α-ZOL, researchers can differentiate its specific effects from those of the parent compound, ZEA, and other metabolites.

Mechanistic investigations in animal models aim to uncover the molecular pathways through which ZEA metabolites exert their immunomodulatory effects. This includes examining their impact on signaling pathways, gene expression related to immune function, and the activity of various immune cell populations such as lymphocytes and phagocytes. nih.gov For example, the structural similarity of ZEA and α-ZOL to estrogens suggests that their immunomodulatory effects may, in part, be mediated through estrogen receptors, which are known to be expressed in various immune cells.

Furthermore, studies have explored the impact of ZEA on humoral immunity, for instance, by assessing T-cell-dependent antibody responses. nih.gov While data in this specific area remain somewhat limited, the available research indicates that ZEA exposure can influence antibody production. nih.gov The use of α-Zearalenol-d4 in such studies would enable a more refined analysis of how this specific metabolite contributes to the observed alterations in humoral immune responses.

Table 2: Immunomodulatory Effects of Zearalenone Metabolites in Animal Models

Immune ParameterAnimal ModelObserved EffectRole of α-Zearalenol (α-ZOL)
Cytokine Production Pig, MouseVariable (decrease in IL-8, increase in IL-1β and IL-18) nih.govZEA metabolites are more potent than ZEA in modulating cytokine synthesis. nih.gov
Innate Immunity GeneralAffects phagocytic cells. nih.govContributes to the overall immunotoxic profile of ZEA exposure.
Acquired Immunity GeneralModulates humoral and cellular immune responses. nih.govSpecific contribution requires further investigation with precise quantification.
T-cell Dependent Antibody Response GeneralLimited data, but suggests an influence on antibody production. nih.govPrecise role of α-ZOL needs to be elucidated through targeted studies.

Broader Scientific Applications and Research Implications of α Zearalenol D4

Applications in Food Safety Science and Quality Assurance

The pervasive nature of mycotoxins in global food and feed supplies presents a significant challenge to public health and food security. lgcstandards.comnih.govjfda-online.com Zearalenone (B1683625) (ZEN), a mycotoxin produced by Fusarium fungi, and its primary metabolite, α-zearalenol, are frequent contaminants in cereals and other agricultural products. lgcstandards.comnih.gov Due to their stability during food processing, monitoring these toxins is essential for consumer safety. nih.gov

α-Zearalenol-d4 is indispensable for the accurate quantification of zearalenone and its metabolites in complex food matrices. It is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. wur.nlresearchgate.net By adding a known quantity of α-Zearalenol-d4 to a sample at the beginning of the analytical process, scientists can correct for any loss of the target analyte during sample extraction and cleanup, thereby ensuring the precision of the final measurement. researchgate.net This application is crucial for enforcing food safety regulations and protecting consumers from exposure to harmful levels of these mycotoxins. fao.org

To safeguard animal and human health, more than 100 countries have instituted regulatory limits for prevalent mycotoxins in food and animal feed. lgcstandards.com The enforcement of these standards requires analytical methods that are not only sensitive but also highly accurate and reproducible. The use of α-Zearalenol-d4 as an internal standard in confirmatory methods like LC-MS/MS is a cornerstone of this regulatory monitoring. wur.nlresearchgate.net

This technique allows laboratories to reliably determine the concentration of α-zearalenol and its parent compound, zearalenone, in diverse agricultural commodities, including grains, animal-derived foods like milk and eggs, and processed products. wur.nlresearchgate.netlcms.cz For instance, a validated LC-MS/MS method for urine analysis demonstrated excellent performance characteristics for quantifying α-zearalenol when using its deuterated counterpart as an internal standard. rivm.nl The precision achieved is vital for verifying whether contaminant levels in food and feed products are within the legally permitted thresholds.

Table 1: Performance Characteristics of an LC-MS/MS Method Using α-Zearalenol-d4 This table illustrates the validation results for the quantitative analysis of α-zearalenol in urine using α-zearalenol-d4 as an internal standard, as per European Union guidelines.

AnalyteInternal StandardCCα (Decision Limit)CCβ (Detection Capability)
α-Zearalenolα-Zearalenol-d40.19 - 0.20 µg/L0.33 - 0.34 µg/L
Data sourced from a validated method for the determination of resorcylic acid lactones. rivm.nl CCα represents the concentration at which a laboratory can decide with a statistical certainty of 1-α that the identified substance is present. CCβ is the smallest content of the substance that may be detected, identified and/or quantified in a sample with a statistical certainty of 1-β.

Contributions to Animal Health Research and Livestock Management

In livestock, the presence of zearalenone and its metabolites is a significant concern due to their estrogenic effects, which can lead to reproductive disorders and economic losses. nih.govnih.goveuropa.eu Zearalenone is metabolized in animals to form α-zearalenol and β-zearalenol, with α-zearalenol exhibiting higher estrogenic activity than the parent toxin. nih.gov The accurate measurement of these compounds in animal tissues and fluids is therefore essential for veterinary diagnostics and research into mycotoxin exposure and effects.

A unique challenge in livestock management and regulatory control is distinguishing between the natural contamination of feed with the mycotoxin zearalenone and the illegal use of zeranol (B1682423), a structurally similar synthetic growth promoter. openrepository.comcabidigitallibrary.org Since the use of zeranol as a growth promoter is banned in the European Union and other regions, a reliable method to differentiate the source of these compounds is critical. cabidigitallibrary.orgnih.gov

Animals that consume feed contaminated with zearalenone will excrete specific metabolites, primarily α- and β-zearalenol. openrepository.comnih.gov Conversely, animals treated with zeranol excrete zeranol and its main metabolite, taleranol. openrepository.com Analytical methods employing LC-MS/MS with deuterated internal standards, including α-Zearalenol-d4, enable the precise quantification of this entire panel of related compounds. researchgate.netopenrepository.com By analyzing the relative concentrations and ratios of these specific metabolites, authorities can effectively discriminate between cases of natural mycotoxin exposure and the illicit administration of anabolic agents. openrepository.com

Table 2: Compounds Monitored to Differentiate Mycotoxin Exposure from Zeranol Abuse Accurate quantification of these compounds, enabled by internal standards like α-Zearalenol-d4, is key to the differentiation model.

SourceCompoundRole
Mycotoxin Contamination ZearalenoneParent Mycotoxin
α-ZearalenolMajor Metabolite of Zearalenone
β-ZearalenolMajor Metabolite of Zearalenone
Growth Promoter Use ZeranolSynthetic Anabolic Agent
TaleranolMajor Metabolite of Zeranol
Zearalanone (B192696)Metabolite of Zeranol
Based on information from studies on the discrimination between illegal use and natural contamination. openrepository.comcabidigitallibrary.org

Role in Metabolomics and Analytical Biochemistry Research

In the fields of metabolomics and analytical biochemistry, the precise measurement of endogenous and exogenous compounds is fundamental to understanding biological systems. Stable isotope-labeled compounds like α-Zearalenol-d4 are considered the gold standard for internal standards in quantitative mass spectrometry because they behave almost identically to the non-labeled analyte during sample preparation and analysis but are distinguishable by their mass. medchemexpress.comrivm.nl

This property is leveraged in research to ensure the high accuracy of quantitative data. For example, in studies investigating the metabolic fate and effects of α-zearalenol, α-Zearalenol-d4 is used as an internal standard to track the biotransformation of the mycotoxin and quantify its presence in complex biological matrices like cells, tissues, and fluids. wur.nlresearchgate.netrivm.nl In metabolomics studies examining how α-zearalenol alters cellular metabolism, such accurate quantification is critical to linking metabolic shifts, such as changes in lipid or protein biosynthesis, to the exposure of the toxin. nih.gov

Development of Novel Immunoassays for Mycotoxin Detection

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are valuable tools for the rapid screening of mycotoxins in food and feed due to their high throughput and ease of use. nih.govjfda-online.com While α-Zearalenol-d4 is not a direct component of these assays, it plays a crucial behind-the-scenes role in their development and validation. researchgate.net

The performance of any new immunoassay must be rigorously evaluated against a reference or confirmatory method to ensure its accuracy, sensitivity, and specificity. nih.govresearchgate.net LC-MS/MS is the benchmark confirmatory technique for mycotoxin analysis, and its reliability is underpinned by the use of internal standards like α-Zearalenol-d4. researchgate.net By providing an accurate and precise measure of the true concentration of α-zearalenol, this reference method allows developers to validate the performance of a new immunoassay. This includes confirming its limit of detection and assessing its cross-reactivity with structurally related compounds, ensuring that the screening tool is fit for its purpose in food safety monitoring. semanticscholar.org

Current Research Challenges and Future Directions in α Zearalenol D4 Studies

Advancements in Multi-Analyte Method Development for Comprehensive Mycotoxin Profiling

The co-occurrence of multiple mycotoxins in food and feed is a significant concern, driving the development of multi-analyte methods. nih.gov Modern analytical techniques, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are capable of simultaneously detecting a wide range of mycotoxins. nih.gov These methods are crucial for a comprehensive risk assessment, as several mycotoxins can be present in a single product. r-biopharm.com

The development of these multi-analyte methods relies on the availability of high-quality internal standards, such as α-Zearalenol-d4, to ensure accurate quantification. nih.gov The use of isotopically labeled standards is preferred as they closely mimic the behavior of the target analyte during sample preparation and analysis, compensating for matrix effects and variations in instrument response. a-2-s.com Recent advancements include the development of methods that can detect both regulated and emerging mycotoxins in various matrices, including agricultural and dairy samples. mdpi.com The "QuEChERS" (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, coupled with UHPLC-MS/MS, has been successfully validated for the simultaneous determination of multiple mycotoxins in the maize feed and food chain. mdpi.com

Future research will likely focus on expanding the scope of these multi-analyte methods to include a wider range of mycotoxins and their metabolites, including "masked" or modified mycotoxins, which are often not detected by conventional methods. r-biopharm.commdpi.com

Addressing Persistent Analytical Challenges (e.g., Low-Level Detection, Matrix Complexity)

Despite advancements in analytical techniques, several challenges persist, particularly in the detection of mycotoxins at very low concentrations and in complex sample matrices. r-biopharm.com Mycotoxins can be highly toxic even at low levels, necessitating sensitive and precise analytical methods. r-biopharm.com The European Union, for instance, has set very strict limit values for certain mycotoxins in food and feed. nih.gov

The complexity of the sample matrix is a major hurdle in mycotoxin analysis. r-biopharm.com Matrices such as spices, animal feed, and botanical supplements contain numerous compounds that can interfere with the analysis, leading to inaccurate results. r-biopharm.comeurofins.com These matrix effects can either suppress or enhance the analytical signal, affecting the accuracy of quantification. eurofins.com To mitigate these effects, efficient sample cleanup methods are essential. eurofins.com Immunoaffinity columns (IACs) are a popular choice for their high selectivity, but other techniques like solid-phase extraction (SPE) are also widely used. eurofins.comresearchgate.net

The use of deuterated internal standards like α-Zearalenol-d4 is crucial for overcoming these challenges. By adding the internal standard to the sample at the beginning of the analytical process, any loss of analyte during sample preparation or any matrix-induced signal suppression or enhancement can be corrected for, leading to more accurate and reliable results. a-2-s.com

Research on Long-Term Stability and Storage Protocols for Deuterated Standards

The accuracy of mycotoxin quantification is highly dependent on the stability and purity of the analytical standards used. researchgate.net Therefore, research into the long-term stability and appropriate storage protocols for deuterated standards like α-Zearalenol-d4 is of paramount importance.

Studies have shown that the stability of mycotoxin standard solutions can be affected by factors such as the solvent used, storage temperature, and exposure to light. mdpi.com For instance, a study on the stability of various mycotoxins found that while zearalenone (B1683625) was stable in an acetonitrile (B52724) standard solution for 14 months at -18°C, its derivatives, including α-zearalenol, showed gradual degradation. mdpi.com This highlights the need for continuous monitoring of standard solutions to ensure their integrity. nih.gov

To ensure the reliability of analytical results, it is crucial that manufacturers of certified reference materials (CRMs) implement rigorous long-term stability testing protocols. nih.gov This includes storing standards under controlled conditions and regularly assessing their concentration and purity. mdpi.com Proper handling and storage in the laboratory, such as storing solutions at low temperatures and protecting them from light, are also critical to maintaining their stability. mdpi.com

CompoundStorage ConditionStability DurationObservation
ZearalenoneAcetonitrile solution at -18°C14 monthsStable
α-ZearalenolAcetonitrile solution at -18°C14 monthsGradual degradation
β-ZearalenolAcetonitrile solution at -18°C14 monthsGradual degradation
α-ZearalanolAcetonitrile solution at -18°C14 monthsGradual degradation
β-ZearalanolAcetonitrile solution at -18°C14 monthsGradual degradation

Table based on findings from a study on mycotoxin stability. mdpi.com

Integration of α-Zearalenol-d4 in Emerging Analytical Technologies

The field of mycotoxin analysis is constantly evolving, with new and emerging technologies offering the potential for faster, more sensitive, and more portable detection methods. The integration of α-Zearalenol-d4 and other isotopically labeled standards is crucial for the validation and routine use of these new technologies.

Emerging techniques include advanced immunoassays, biosensors, and high-resolution mass spectrometry (HRMS). nih.govresearchgate.netjournaljabb.com HRMS, in particular, allows for the simultaneous detection of a large number of mycotoxins, including their modified forms, without the need for specific reference standards for each compound. mdpi.com However, the use of internal standards remains important for accurate quantification.

Another area of development is the use of "isotope coded derivatization," where samples and standards are derivatized with light and heavy isotope-labeled reagents. brill.com This approach offers an alternative to the use of individual isotopic internal standards and can effectively compensate for matrix effects. brill.com As these new technologies become more widespread, the role of well-characterized deuterated standards like α-Zearalenol-d4 will continue to be essential for ensuring the quality and reliability of the data generated.

Expanding Research into Novel Matrices and Environmental Compartments

While much of the focus on mycotoxin analysis has been on food and feed, there is a growing recognition of the importance of monitoring these contaminants in other matrices and environmental compartments. researchgate.net This includes environmental samples such as water and soil, as well as biological samples from humans and animals for exposure assessment. researchgate.netdsm-firmenich.comethz.ch

The analysis of mycotoxins in these novel matrices presents unique challenges due to their complexity and the typically low concentrations of the analytes. r-biopharm.comresearchgate.net The development of sensitive and robust analytical methods is therefore essential. A method for the determination of zearalenone and its metabolites in various grains and their products has been established using solid-phase extraction and UPLC-MS/MS, with α-zearalenol-d4 as an internal standard. nih.gov This method demonstrated good linearity, low detection limits, and high recoveries, making it suitable for monitoring these compounds in complex food matrices. nih.gov

Future research will likely focus on adapting and validating analytical methods for a wider range of environmental and biological samples. This will provide a more complete picture of the extent of mycotoxin contamination and the potential risks to human and animal health.

Elucidating Underexplored Metabolic Pathways and Conjugation Forms

The metabolism of zearalenone in plants, animals, and microorganisms can lead to the formation of a variety of metabolites and conjugated forms, often referred to as "masked" or "modified" mycotoxins. mdpi.complos.orgnih.gov These compounds may not be detected by conventional analytical methods that target only the parent mycotoxin, leading to an underestimation of the total exposure and risk. r-biopharm.com

Zearalenone can undergo phase I metabolism, which includes reduction to α- and β-zearalenol, and phase II metabolism, which involves conjugation with molecules such as glucose or sulfate (B86663). mdpi.comnih.govresearchgate.net The specific metabolic pathways and the types of conjugates formed can vary depending on the species. mdpi.comnih.gov For example, in plants, zearalenone can be converted to zearalenone-14-O-β-glucoside, while fungi can produce zearalenone-14-sulfate. nih.gov

The use of α-Zearalenol-d4 and other isotopically labeled standards is critical for research aimed at elucidating these metabolic pathways. By tracing the fate of the labeled compounds, scientists can identify and quantify new metabolites and conjugates. This knowledge is essential for developing more comprehensive analytical methods that can account for all relevant forms of the mycotoxin, leading to a more accurate assessment of exposure and risk.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying α-Zearalenol-d4 in biological matrices?

  • Methodology : High-throughput UPLC-MS/MS is widely used due to its sensitivity and specificity for trace-level detection. Key parameters include optimized ionization conditions (e.g., ESI+), chromatographic separation using C18 columns, and deuterated internal standards for isotope dilution calibration . Validation protocols should follow FDA/EMA guidelines, including spike-recovery tests (85–115% recovery) and inter-day precision (<15% RSD).

Q. How should sample preparation be optimized to minimize matrix effects when analyzing α-Zearalenol-d4?

  • Methodology : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges effectively reduces lipid/protein interference. Acidic methanol-water (80:20, v/v) is recommended for extraction, followed by centrifugation (10,000 × g, 10 min) to remove particulates. Post-extraction cleanup using dispersive SPE with C18 sorbents further mitigates matrix effects .

Q. What are the critical storage conditions for α-Zearalenol-d4 to ensure stability in long-term studies?

  • Methodology : Store lyophilized standards at −80°C under inert gas (argon) to prevent deuterium exchange. For working solutions, avoid freeze-thaw cycles (>3 cycles degrade stability) and use amber vials to protect against photodegradation. Stability studies should confirm integrity over 6–12 months via LC-MS/MS reanalysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in α-Zearalenol-d4 recovery rates across different tissue types?

  • Methodology : Tissue-specific matrix effects (e.g., high lipid content in liver vs. muscle) require tailored normalization. Use isotope-coded affinity tags (ICAT) or post-column infusion of deuterated analogs to quantify matrix suppression/enhancement. Statistical tools like ANOVA with Tukey’s post-hoc test identify significant inter-tissue variability (p < 0.05) .

Q. What experimental designs address the potential cross-reactivity of α-Zearalenol-d4 with endogenous zearalenone metabolites in immunoassays?

  • Methodology : Competitive ELISA with monoclonal antibodies (e.g., anti-zearalenone IgG) should include cross-reactivity panels testing α-Zearalenol, β-Zearalenol, and zearalanone. Parallel analysis via LC-MS/MS is mandatory to validate immunoassay specificity. Report cross-reactivity as % inhibition relative to α-Zearalenol-d4 .

Q. How do isotopic effects influence the chromatographic behavior of α-Zearalenol-d4 compared to its non-deuterated analog?

  • Methodology : Deuterium substitution alters retention time (ΔtR ≈ 0.1–0.3 min) due to increased molecular mass and hydrophobic interactions. Use high-resolution mass spectrometry (HRMS) to confirm isotopic purity (>98%) and monitor potential co-elution with non-deuterated analogs. Adjust gradient elution protocols to resolve ΔtR differences .

Q. What statistical approaches are suitable for reconciling contradictory data on α-Zearalenol-d4’s metabolic half-life in vitro vs. in vivo?

  • Methodology : Compartmental pharmacokinetic modeling (e.g., NONMEM) accounts for species-specific differences in hepatic metabolism and renal clearance. In vitro-in vivo extrapolation (IVIVE) requires scaling factors for enzyme kinetics (CYP450 isoforms) and protein binding. Use Bayesian hierarchical models to quantify uncertainty in cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.